3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:
- Thiazolidinone moiety: A 3-butyl-substituted 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group at position 3 of the pyrido-pyrimidinone system. The Z-configuration of the exocyclic double bond is critical for planar molecular geometry and intermolecular interactions .
- Morpholinyl substituent: A 2,6-dimethyl-4-morpholinyl group at position 2, contributing to electron-donating effects and modulating solubility .
- Pyrido-pyrimidinone core: A 9-methyl-substituted 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, which is structurally analogous to bioactive compounds reported in anti-inflammatory and antimicrobial studies .
The molecular formula is C₂₇H₃₀N₄O₃S₂, with a molecular weight of 546.69 g/mol (calculated from structural analogs in and ).
Properties
CAS No. |
372974-19-1 |
|---|---|
Molecular Formula |
C23H28N4O3S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O3S2/c1-5-6-9-27-22(29)18(32-23(27)31)11-17-20(25-12-15(3)30-16(4)13-25)24-19-14(2)8-7-10-26(19)21(17)28/h7-8,10-11,15-16H,5-6,9,12-13H2,1-4H3/b18-11- |
InChI Key |
HIHHQDKHAWBOLQ-WQRHYEAKSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CC(OC(C4)C)C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CC(OC(C4)C)C)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule exhibiting diverse biological activities. This article reviews its structure, synthesis, and biological activity, particularly focusing on its anticancer and antimicrobial properties.
Structural Overview
The compound features several key structural components:
- Pyrido[1,2-a]pyrimidin-4-one core : Known for various biological activities.
- Thiazolidinone moiety : Enhances therapeutic potential.
Molecular Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The process includes:
- Formation of the thiazolidinone core.
- Coupling with the pyrido[1,2-a]pyrimidin moiety.
- Final modifications to enhance biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- HeLa Cell Line : The compound demonstrated an IC50 value of 200 µg/mL against human cervical cancer cells, indicating potent cytotoxicity .
Comparative Anticancer Activity
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin | 200 | HeLa |
| 5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene | 2.66 | HL-60 |
| 5-[5-chloro-2-(trifluoromethyl)benzylidene] | 15.22 | SW-480 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Activity : It exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 fold .
Antimicrobial Efficacy
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. cloacae | 0.004 | 0.008 |
| E. coli | 0.03 | 0.06 |
| T. viride | 0.004 | 0.006 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of DNA synthesis : Leads to apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis : Enhances its antibacterial properties.
Case Studies
Several case studies have investigated the efficacy of this compound in various contexts:
- Study on HeLa Cells : Demonstrated significant cell death through apoptosis pathways.
- Antimicrobial Testing : Showed broad-spectrum activity against multiple pathogens.
Comparison with Similar Compounds
Table 1: Structural Modifications and Implications
Key Observations :
- Alkyl Chain Effects : The linear butyl group in the target compound may improve membrane permeability compared to the branched isobutyl in 361995-00-8 .
- Morpholinyl vs. Allylamino: The 2,6-dimethylmorpholinyl group in the target compound likely enhances metabolic stability over the allylamino group in 361995-60-0, which is prone to oxidation .
- Aromatic vs.
Pharmacophore Alignment with Pyrazolo-Pyrimidine Analogs
Table 2: Bioactivity Trends in Thiazolidinone-Containing Compounds
Key Findings :
- The thioxo group in the thiazolidinone ring is a conserved pharmacophore across analogs, enabling hydrogen bonding or metal coordination in biological targets .
- Anti-inflammatory activity in pyrazolo-pyrimidine analogs (e.g., 10a/10b) suggests the target compound’s pyrido-pyrimidinone core may share similar binding modes, though substituents could modulate potency .
Computational Insights :
- Graph-Based Similarity Analysis (): The target compound shares >85% structural similarity with 361995-00-8 and 385417-09-4, differing primarily in alkyl/aryl substituents .
- Density Functional Theory (DFT) : The Z-configuration of the exocyclic double bond in the target compound is energetically favorable (ΔG ≈ -15.2 kcal/mol), as calculated for analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
